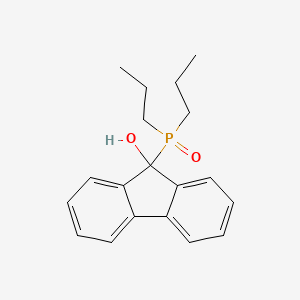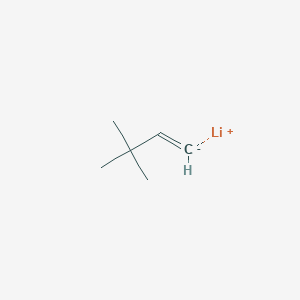
lithium;3,3-dimethylbut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound is a colorless liquid with a boiling point of approximately 41 °C and a melting point of -115 °C .
- Neohexene is used in various applications due to its unique structure and reactivity.
3,3-Dimethyl-1-butene: (CH) is an unsaturated hydrocarbon with the chemical formula (CH)CCH=CH. It features a double bond between the second and third carbon atoms in the linear chain.
Preparation Methods
- Neohexene is primarily produced through the dimerization of isobutene (2-methylpropene) using acid catalysts. Isobutene undergoes self-reaction to form neohexene:
Industrial Production: 2⋅CH3=C(CH3)2→C6H12
Synthetic Routes: Besides industrial methods, neohexene can be synthesized in the laboratory by dehydrohalogenation of 3,3-dimethyl-1-chlorobutane using a strong base (e.g., potassium tert-butoxide).
Chemical Reactions Analysis
Reactions: Neohexene participates in various reactions
Common Reagents and Conditions: Hydrogenation typically employs a metal catalyst (e.g., palladium on carbon) under mild conditions. Oxidation can be achieved using oxidizing agents like potassium permanganate (KMnO).
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Neohexene serves as a model compound for studying alkene reactions and catalysis.
Biology and Medicine: While not directly used in biological or medical applications, its reactivity and structural features contribute to broader research in organic chemistry.
Industry: Neohexene finds applications in the production of specialty chemicals, polymers, and additives.
Mechanism of Action
- Neohexene’s mechanism of action depends on the specific context (e.g., in catalytic reactions). It acts as a substrate in various transformations, influencing reaction pathways.
Comparison with Similar Compounds
Similar Compounds: Other similar compounds include linear alkenes (e.g., 1-butene, 2-butene) and other branched alkenes (e.g., 2-methyl-2-butene).
Uniqueness: Neohexene’s branched structure sets it apart from linear alkenes, affecting its reactivity and properties.
Properties
CAS No. |
109050-52-4 |
|---|---|
Molecular Formula |
C6H11Li |
Molecular Weight |
90.1 g/mol |
IUPAC Name |
lithium;3,3-dimethylbut-1-ene |
InChI |
InChI=1S/C6H11.Li/c1-5-6(2,3)4;/h1,5H,2-4H3;/q-1;+1 |
InChI Key |
LNYWTONOIWOBMN-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)(C)C=[CH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


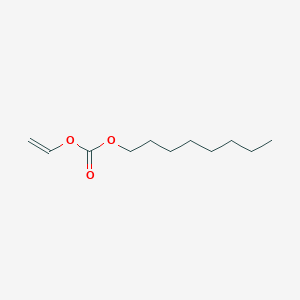
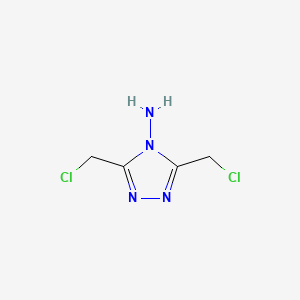
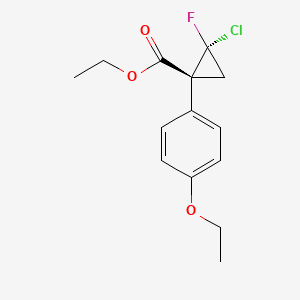
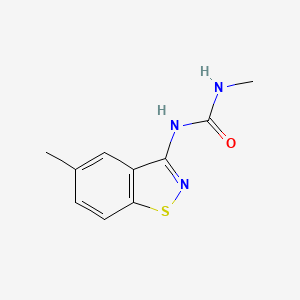
![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)
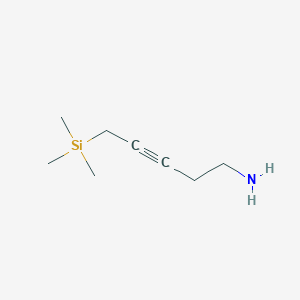
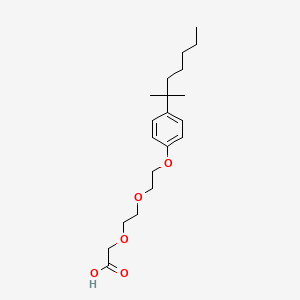
![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)
![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)
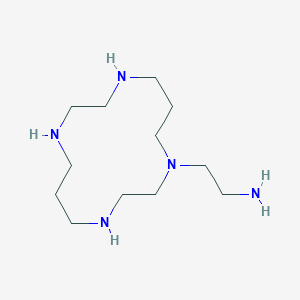
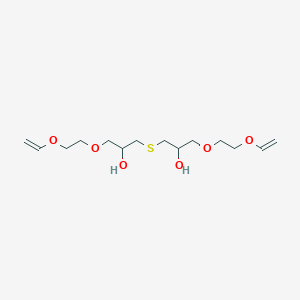
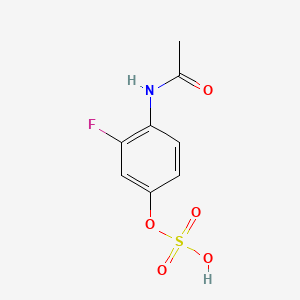
![6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine](/img/structure/B14333700.png)
